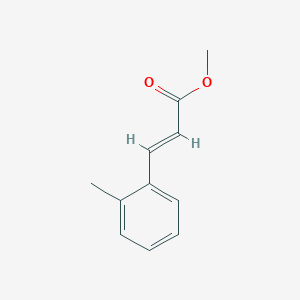

(2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester

Description

Properties

IUPAC Name |

methyl (E)-3-(2-methylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSMIMXZNUZTOE-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester typically involves the esterification of (2E)-3-(2-Methylphenyl)-2-propenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: (2E)-3-(2-Methylphenyl)-2-propenoic acid.

Reduction: (2E)-3-(2-Methylphenyl)-2-propenol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-methylcinnamate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation to form carboxylic acids and reduction to yield alcohols .

Research indicates that methyl 2-methylcinnamate exhibits several biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacteria and fungi, making it a candidate for developing antimicrobial agents.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, possibly by inhibiting specific enzymes involved in inflammation pathways .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, highlighting its potential in cancer therapy.

Industrial Uses

Due to its pleasant aroma, methyl 2-methylcinnamate is utilized in the fragrance and flavoring industries. It is often incorporated into perfumes and food products to enhance sensory appeal .

Case Studies

Several case studies have explored the pharmacological profiles of methyl 2-methylcinnamate:

- Antimicrobial Efficacy : Research demonstrated significant inhibition of bacterial growth in vitro, suggesting its potential application as a natural preservative or therapeutic agent against infections.

- Inflammation Models : In animal studies, administration of this compound resulted in reduced inflammatory markers and pain responses, supporting its use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₁₁H₁₂O₂ (inferred from structural analogs ).

- Molecular Weight : ~176.21 g/mol.

- Polarity : Moderate, influenced by the electron-donating methyl group on the aromatic ring.

- Solubility: Likely soluble in organic solvents (e.g., ethanol, dichloromethane) but poorly soluble in water due to the hydrophobic ester and aryl groups.

Comparison with Structural Analogs

The following table compares the target compound with structurally related cinnamate esters, focusing on substituents, physicochemical properties, and biological activities:

Structural and Electronic Effects

- Electron-Donating vs. Electron-withdrawing groups (e.g., -Cl in Methyl 4-chlorocinnamate) lower the LUMO energy, facilitating conjugate addition reactions .

Biological Activity

(2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester, commonly known as methyl 2-methylcinnamate, is a compound of interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and applications in various fields.

- Molecular Formula : CHO

- Molecular Weight : 176.21 g/mol

- CAS Number : 5396-64-5

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in managing inflammatory diseases. The exact pathways involved include the modulation of NF-kB signaling pathways, which are crucial in the inflammatory response.

Case Studies

- Study on Antimicrobial Activity : A study published in 2023 evaluated the efficacy of this compound against Pseudomonas aeruginosa. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.

- Inflammation Model : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha levels by 40% compared to untreated controls.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It has been suggested that the compound interacts with receptors involved in pain and inflammation signaling.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl Cinnamate | Methyl Cinnamate | Antimicrobial, anti-inflammatory |

| Methyl 3-(4-Methylphenyl)-2-propenoate | Methyl 3-(4-Methylphenyl)-2-propenoate | Similar activity but less potent |

The unique placement of the methyl group at the ortho position in this compound enhances its steric and electronic properties compared to other cinnamic acid derivatives, contributing to its distinctive biological activities.

Applications in Medicine and Industry

Due to its promising biological activities, this compound is being explored for:

- Drug Development : As a potential lead compound for new anti-inflammatory or antimicrobial drugs.

- Cosmetics : Utilized for its pleasant aroma and potential skin benefits.

- Agricultural Chemistry : Investigated for use as a natural pesticide due to its antimicrobial properties.

Q & A

Basic: What are the recommended spectroscopic methods for characterizing the stereochemical configuration of (2E)-3-(2-Methylphenyl)-2-propenoic acid, methyl ester?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming the (2E) stereochemistry. The coupling constant () between H and H protons in the propenoic acid moiety typically ranges from 12–16 Hz for the trans (E) configuration, distinguishing it from the cis (Z) isomer (<16 Hz). Additionally, NOESY or ROESY experiments can validate spatial proximity of substituents. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm) and conjugated double bonds (~1630 cm) . For advanced validation, single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Basic: How can researchers optimize the synthesis yield of this compound using green chemistry principles?

Answer:

Esterification via acid-catalyzed condensation of 2-methylcinnamic acid with methanol is a standard route. To enhance sustainability:

- Replace traditional acid catalysts (e.g., HSO) with immobilized lipases or ion-exchange resins to minimize waste .

- Employ microwave-assisted synthesis to reduce reaction time and energy consumption (e.g., 80°C, 20 min vs. 6 hrs conventional heating) .

- Use solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) to align with green metrics like E-factor reduction .

Advanced: How do computational methods resolve contradictions in experimental data for this compound’s stability under varying pH conditions?

Answer:

Experimental studies may report conflicting hydrolysis rates due to subtle pH gradients or temperature fluctuations. Density Functional Theory (DFT) simulations can model the ester’s hydrolysis transition states, identifying pH-dependent activation energies. For example:

- At pH < 4, protonation of the ester carbonyl accelerates acid-catalyzed hydrolysis.

- At pH 7–9, nucleophilic attack by hydroxide dominates, with calculated activation barriers correlating to experimental half-lives .

Validate simulations with kinetic studies using -NMR to track ester degradation in buffered solutions (e.g., 0.1 M phosphate buffers, 25–40°C) .

Advanced: What experimental design considerations are critical for reproducibility in catalytic asymmetric synthesis of this compound?

Answer:

Key factors include:

- Catalyst purity : Chiral ligands (e.g., BINAP) must be rigorously purified to avoid enantiomeric excess (ee) variability. Use HPLC with chiral columns to verify ligand integrity .

- Moisture control : Anhydrous conditions (e.g., molecular sieves, glovebox) prevent catalyst deactivation. Karl Fischer titration ensures solvent dryness (<50 ppm HO) .

- Reaction monitoring : In-situ FTIR tracks reactant consumption (e.g., disappearance of acrylic acid C=O stretch at 1700 cm) .

Report yields, ee (via chiral GC/MS), and turnover numbers (TON) to enable cross-lab comparisons .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use OV/AG/P99 respirators if airborne particles exceed 1 mg/m .

- Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow to prevent inhalation exposure .

- Waste disposal : Neutralize waste with 10% NaOH before disposal to hydrolyze residual ester into less toxic carboxylic acid .

Advanced: How can researchers address discrepancies in reported logP values for this compound?

Answer:

LogP variability arises from measurement techniques (shake-flask vs. HPLC) or solvent impurities. To reconcile

- Standardize shake-flask conditions: Use n-octanol pre-saturated with phosphate buffer (pH 7.4) and vice versa. Analyze phases via UV-Vis at λ 260 nm .

- Cross-validate with reversed-phase HPLC using a C18 column and isocratic elution (acetonitrile:water 70:30). Calculate logP from retention time vs. calibration curve .

Report temperature (±0.5°C) and solvent purity (e.g., ≥99.9% n-octanol) to enhance reproducibility .

Advanced: What mechanistic insights explain the compound’s reactivity in Diels-Alder reactions?

Answer:

The α,β-unsaturated ester acts as a dienophile. DFT studies reveal:

- Electron-withdrawing ester group lowers LUMO energy (−2.1 eV), enhancing reactivity with electron-rich dienes (e.g., furan) .

- Substituent effects: The 2-methylphenyl group introduces steric hindrance, favoring endo transition states (ΔΔG‡ = 3.2 kcal/mol vs. exo) .

Experimental validation: Monitor reaction via -NMR (disappearance of dienophile protons at δ 6.8–7.2 ppm) and isolate adducts for X-ray crystallography .

Basic: What are the stability benchmarks for long-term storage of this compound?

Answer:

- Storage conditions : Store at −20°C under argon in amber vials to prevent photodegradation and hydrolysis.

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks (acceptance criteria: ≥95% purity) .

- Decomposition products : Hydrolysis yields 3-(2-Methylphenyl)-2-propenoic acid (detectable via TLC, R 0.3 in ethyl acetate/hexane 1:1) .

Advanced: How do solvent polarity and temperature affect the compound’s UV-Vis absorption spectrum?

Answer:

- Solvent effects : Hypsochromic shifts occur in polar solvents (e.g., λ 285 nm in ethanol vs. 295 nm in hexane) due to reduced π→π* transition stabilization .

- Temperature effects : Cooling to −196°C (liquid N) sharpens absorption bands, resolving vibronic fine structure for TD-DFT validation .

Methodology: Use a quartz cuvette with temperature-controlled jacket and record spectra from 200–400 nm .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor acrylic acid conversion in real-time .

- Design of Experiments (DoE) : Optimize parameters (catalyst loading, temperature) via response surface methodology (RSM) to define a robust design space .

- Crystallization control : Use seeded cooling crystallization with a 1% seed load to ensure consistent polymorphism and particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.